2-Hydrazinonicotinonitrile
Overview
Description
2-Hydrazinonicotinonitrile is an organic compound with the molecular formula C6H6N4 It is a derivative of nicotinonitrile, featuring a hydrazine group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydrazinonicotinonitrile can be synthesized through several methods. One common approach involves the reaction of nicotinonitrile with hydrazine hydrate in the presence of ethanol as a solvent. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinonicotinonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazine group can participate in substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Hydrazine derivatives.
Substitution: Substituted nicotinonitrile derivatives.
Scientific Research Applications
2-Hydrazinonicotinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly as an intermediate in drug synthesis.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Hydrazinonicotinonitrile involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, potentially inhibiting enzyme activity or altering protein function. This makes it a valuable tool in biochemical research for studying enzyme mechanisms and protein interactions .
Comparison with Similar Compounds
Similar Compounds
Nicotinonitrile: The parent compound, lacking the hydrazine group.
2-Hydrazinopyridine: Similar structure but without the nitrile group.
Hydrazinobenzonitrile: A benzene derivative with similar functional groups.
Uniqueness
2-Hydrazinonicotinonitrile is unique due to the presence of both the hydrazine and nitrile groups on the pyridine ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a versatile compound in both research and industrial contexts .
Properties
IUPAC Name |
2-hydrazinylpyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-4-5-2-1-3-9-6(5)10-8/h1-3H,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCGMWOIUKMUHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NN)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381517 | |
Record name | 2-Hydrazinonicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
368869-92-5 | |
Record name | 2-Hydrazinyl-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=368869-92-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydrazinonicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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